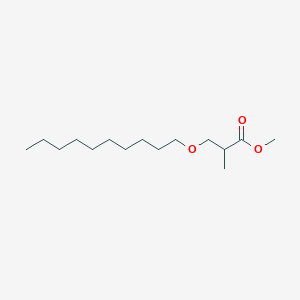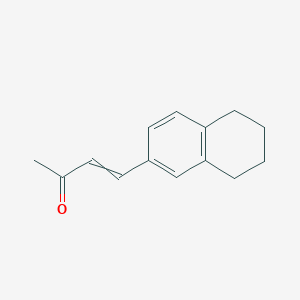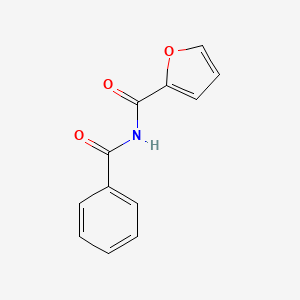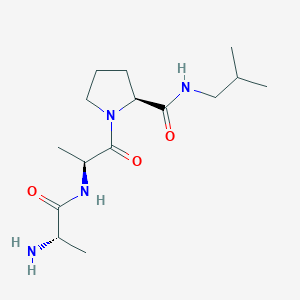
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The final step involves deprotection to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides on a solid support, with each amino acid being added sequentially. SPPS is advantageous due to its scalability and ability to produce high-purity peptides.
化学反应分析
Types of Reactions
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction could produce reduced peptides with altered functional groups.
科学研究应用
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in biological processes and potential therapeutic applications.
Medicine: Explored for its potential as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of new materials and biotechnological applications.
作用机制
The mechanism of action of L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- L-Alanyl-L-alanyl-N-(1-oxohexyl)-L-glutamyl-L-alaninamide
- L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-glutaminamide
Uniqueness
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide is unique due to its specific amino acid sequence and structural properties. This uniqueness may confer distinct biological activities and applications compared to other similar compounds.
属性
CAS 编号 |
90067-91-7 |
|---|---|
分子式 |
C15H28N4O3 |
分子量 |
312.41 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(2-methylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H28N4O3/c1-9(2)8-17-14(21)12-6-5-7-19(12)15(22)11(4)18-13(20)10(3)16/h9-12H,5-8,16H2,1-4H3,(H,17,21)(H,18,20)/t10-,11-,12-/m0/s1 |
InChI 键 |
UTYIYDHCGAIGSN-SRVKXCTJSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(C)C)N |
规范 SMILES |
CC(C)CNC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


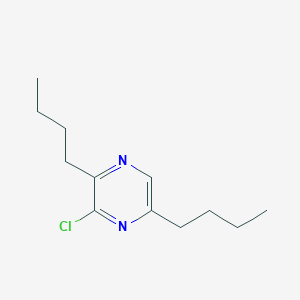

oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
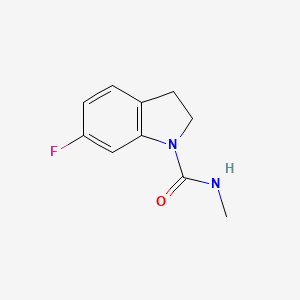
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)

